2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylbenzenesulfonamide
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Overview
Description
2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules, and a but-2-yn-1-yl linkage, which can impart unique chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylbenzenesulfonamide typically involves multiple steps:
Formation of the But-2-yn-1-yl Intermediate: This step involves the coupling of 2-methoxyphenol with a but-2-yne derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Sulfonamide Formation: The intermediate is then reacted with 5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Products include methoxybenzoic acids or methoxybenzaldehydes.
Reduction: Products include amines or partially reduced sulfonamides.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, sulfonamide derivatives are often explored for their potential as enzyme inhibitors or antimicrobial agents. This compound could be investigated for similar applications, particularly in inhibiting specific enzymes involved in disease pathways.
Medicine
Medicinally, compounds with sulfonamide groups are known for their therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities. This compound could be a candidate for drug development, targeting diseases where these activities are beneficial.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or receptors involved in disease processes. The sulfonamide group can interact with enzyme active sites, while the but-2-yn-1-yl linkage might provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide
- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanecarboxamide
Uniqueness
Compared to similar compounds, 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-5-methylbenzenesulfonamide is unique due to the presence of the 5-methylbenzenesulfonamide group, which can impart distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-methoxy-N-[4-(2-methoxyphenoxy)but-2-ynyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-15-10-11-18(24-3)19(14-15)26(21,22)20-12-6-7-13-25-17-9-5-4-8-16(17)23-2/h4-5,8-11,14,20H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAHLJXLECNCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC#CCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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